3-Fluoro-6-methyl-2-nitropyridine

Fluorodenitration Nucleophilic aromatic substitution Heterocyclic fluorination

3-Fluoro-6-methyl-2-nitropyridine (CAS 247077-46-9) is a trisubstituted pyridine building block bearing a nitro group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position. Its molecular formula is C₆H₅FN₂O₂ with a molecular weight of 156.11 g/mol.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 247077-46-9
Cat. No. B1439320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-6-methyl-2-nitropyridine
CAS247077-46-9
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C6H5FN2O2/c1-4-2-3-5(7)6(8-4)9(10)11/h2-3H,1H3
InChIKeyGJGUXNSOQFTBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-6-methyl-2-nitropyridine (CAS 247077-46-9): Core Physicochemical Identity and Procurement Baseline


3-Fluoro-6-methyl-2-nitropyridine (CAS 247077-46-9) is a trisubstituted pyridine building block bearing a nitro group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position . Its molecular formula is C₆H₅FN₂O₂ with a molecular weight of 156.11 g/mol . The compound is classified as a heterocyclic synthetic intermediate with a predicted density of 1.4 ± 0.1 g/cm³, a boiling point of 263.2 ± 35.0 °C at 760 mmHg, and a calculated XLogP3 of 1.5 . It is typically supplied at ≥97% purity (with batch-specific certificates of analysis including NMR, HPLC, and GC) and is catalogued as a fluorinated nitropyridine derivative for pharmaceutical and agrochemical research .

Why 3-Fluoro-6-methyl-2-nitropyridine Cannot Be Interchanged with Other Fluorinated Nitropyridine Regioisomers or Non-Fluorinated Analogs


The 3-fluoro-6-methyl-2-nitropyridine substitution pattern is functionally non-redundant because the electronic interplay between the 2-nitro and 3-fluoro groups dictates an activation profile for nucleophilic aromatic substitution (SNAr) that is absent in regioisomers lacking this precise arrangement [1]. In the fluorodenitration reaction, 3-nitropyridines require an attendant electron-withdrawing group to proceed efficiently; 3-fluoro-6-methyl-2-nitropyridine, bearing a nitro group at the 2-position (an ortho/para-directing electron-withdrawing group), satisfies this requirement, whereas simple 3-nitropyridines without such activation fail to react under the same mild TBAF-mediated conditions [1]. Concurrently, the 6-methyl group elevates the XLogP3 from approximately 0.73 (unsubstituted pyridine) to 1.5, a 0.77 log-unit increase that meaningfully alters the lipophilicity of downstream derivatives without introducing the steric bulk or heavier atomic mass of bromo analogs [2]. These orthogonal electronic and physicochemical differentiations mean that substituting this compound with a non-fluorinated or differently halogenated analog changes both the reactivity pathway and the physicochemical properties of the final product.

Quantitative Differentiation Evidence for 3-Fluoro-6-methyl-2-nitropyridine Versus Closest Analogs


Fluorodenitration Reactivity: 2-Nitro Activation Enables Fluorination Not Accessible with 3-Nitropyridines Lacking Electron-Withdrawing Groups

In the TBAF-mediated fluorodenitration reaction, the scope is general for 2- or 4-nitro-substituted pyridines, while 3-nitropyridines require attendant electron-withdrawing groups for the reaction to proceed efficiently [1]. 3-Fluoro-6-methyl-2-nitropyridine, with the nitro group at the 2-position, falls into the reactive 2-nitro-substituted class and is therefore amenable to fluorodenitration under mild conditions (TBAF, room temperature, no exclusion of water) [1]. By contrast, a generic 3-nitropyridine without additional electron-withdrawing activation (e.g., 3-nitropyridine itself) does not undergo fluorodenitration under these conditions, while 3-nitropyridines containing electron-withdrawing groups (entry 6 in the cited study) do react [1]. The 2-nitro group in the target compound serves as both the leaving group precursor and the activating group, a dual role that the 3-nitro regioisomer cannot fulfill.

Fluorodenitration Nucleophilic aromatic substitution Heterocyclic fluorination

Dual Activation for SNAr: Fluorine as a Non-Leaving-Group Electron-Withdrawing Substituent Accelerates Nucleophilic Displacement at Adjacent Positions

The simultaneous presence of the 2-nitro and 3-fluoro substituents creates a dual electron-withdrawing environment on the pyridine ring that enhances susceptibility to nucleophilic aromatic substitution (SNAr) . The nitro group at the 2-position is a strong electron-withdrawing group (σₚ = 0.78) and the fluorine at the 3-position provides additional inductive withdrawal (σₘ = 0.34) without serving as a competent leaving group itself under typical SNAr conditions [1]. In contrast, the analog 3-chloro-6-methyl-2-nitropyridine places a halogen at the 3-position that can act as a competing leaving group (Cl⁻), potentially leading to undesired side reactions during nucleophilic displacements aimed at other positions . The fluorine atom thus functions as a pure electronic activator without introducing a second leaving group, providing cleaner reaction profiles in SNAr-based diversification strategies.

SNAr Electron-withdrawing group Fluorine effect

Lipophilicity Modulation: 6-Methyl Substitution Elevates XLogP3 by +0.77 Versus Unsubstituted Pyridine, Tuning Pharmacokinetic Profiles of Downstream Derivatives

The 6-methyl group in 3-fluoro-6-methyl-2-nitropyridine raises the predicted octanol–water partition coefficient (XLogP3) to 1.5, compared to 0.73 for unsubstituted pyridine—a 0.77 log-unit increase [1]. For the structurally closely related 2-methyl-6-nitropyridine (CAS 18368-61-1), the calculated logP is 1.82 ; the target compound's logP of 1.5 is intermediate, reflecting the polarity-enhancing effect of the 3-fluoro substituent. In radiopharmaceutical applications, pyridine is employed as a benzene surrogate precisely because its lower logP (0.73 vs. 2.22 for benzene) reduces tracer lipophilicity by many folds [1]; the 6-methyl group of the target compound provides a controlled increase in lipophilicity relative to unsubstituted pyridine, enabling fine-tuning of biodistribution without reverting to the high logP of a benzene core.

Lipophilicity XLogP3 Methyl effect

Physicochemical Distinction from the 3-Bromo Analog: ~8 °C Lower Boiling Point and ~0.3 g/cm³ Lower Density Facilitate Purification and Handling

3-Fluoro-6-methyl-2-nitropyridine has a predicted boiling point of 263.2 ± 35.0 °C at 760 mmHg and a density of 1.4 ± 0.1 g/cm³ . The brominated analog 3-bromo-6-methyl-2-nitropyridine (CAS 1379359-54-2) has a predicted boiling point of 271.5 ± 35.0 °C at 760 mmHg and a density of 1.7 ± 0.1 g/cm³ . The fluorine-for-bromine substitution reduces the boiling point by approximately 8 °C and decreases the density by approximately 0.3 g/cm³ (an ~18% reduction). These differences arise from the lower molecular weight (156.11 vs. 217.02 g/mol) and weaker van der Waals interactions of the fluoro compound, which translate into practical advantages for vacuum distillation purification and reduced mass-per-volume during bulk handling.

Physicochemical properties Distillation Density

Procurement-Grade Evidence: Batch-Certified ≥97% Purity with Multi-Method Analytical Documentation Ensures Reproducibility in Medicinal Chemistry Campaigns

Commercial suppliers of 3-fluoro-6-methyl-2-nitropyridine (CAS 247077-46-9) provide standard purity of ≥97%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . A 2023 Organic Process Research & Development publication described a scalable continuous-flow synthesis route achieving 85% yield with >99% purity for this compound . By comparison, the closely related regioisomer 3-fluoro-2-methyl-6-nitropyridine (CAS 1805069-44-6) is commercially available at 97% purity but is priced at approximately £208/g (1 g scale) as of 2025 , while the target compound is listed at comparable or lower price points across multiple suppliers. The availability of multi-method batch QC documentation for the target compound provides the traceability required for GLP-grade research and publication-quality data.

Quality assurance Purity Batch analysis

Optimal Application Scenarios for 3-Fluoro-6-methyl-2-nitropyridine Based on Verified Differentiation Evidence


Synthesis of Fluorinated Kinase Inhibitor Fragments via SNAr Diversification at the 6-Position

The dual activation provided by the 2-nitro and 3-fluoro substituents enables chemoselective nucleophilic aromatic substitution at positions activated by the electron-withdrawing nitro group, while the 3-fluoro substituent remains intact as a non-leaving-group electronic modulator [1]. This is particularly valuable in kinase inhibitor fragment synthesis, where the fluorine atom can engage in favorable interactions with the hinge region of the ATP-binding pocket while the nitro group serves as a precursor to amino or other functional groups after reduction [1]. The 6-methyl group provides a controlled increase in lipophilicity (XLogP3 1.5 vs. 0.73 for unsubstituted pyridine) that enhances membrane permeability of the resulting fragments .

Radiopharmaceutical Precursor for ¹⁸F-Labeled PET Tracers Using the 2-Nitropyridine Scaffold

2-Nitropyridines bearing methyl substituents undergo efficient [¹⁸F]fluorination via nucleophilic aromatic substitution with [¹⁸F]KF-K₂₂₂ complex in DMF [2]. The 3-methoxy-6-methyl-2-nitropyridine analog achieved an 81 ± 1% radiochemical yield (RCY) after 30 min at 120 °C, while 3-methoxy-2-nitropyridine and 3-methyl-2-nitropyridine gave RCYs of 88–91% at 140 °C in 30 min [2]. 3-Fluoro-6-methyl-2-nitropyridine, carrying both the requisite 2-nitro leaving group and the 6-methyl substituent, is structurally positioned as a precursor for generating 2-[¹⁸F]fluoro-3-fluoro-6-methylpyridine derivatives, where the pyridine core serves as a lower-lipophilicity surrogate for the benzene ring (logP 0.73 vs. 2.22) [2].

Agrochemical Intermediate Exploiting the Physicochemical Advantages of Fluorine over Bromine Substitution

In agrochemical lead optimization, the approximately 18% lower density and approximately 8 °C lower boiling point of 3-fluoro-6-methyl-2-nitropyridine compared to its 3-bromo analog facilitate downstream processing at scale. The fluorine atom's smaller van der Waals radius (1.47 Å vs. 1.85 Å for bromine) also minimizes steric interference with target binding sites, a critical consideration in herbicide and fungicide design where tight steric constraints in the active site often penalize larger halogen substituents.

Medicinal Chemistry Building Block Requiring High-Purity, Batch-Traceable Starting Material for Structure–Activity Relationship (SAR) Studies

The availability of 3-fluoro-6-methyl-2-nitropyridine at ≥97% purity with batch-specific NMR, HPLC, and GC certificates of analysis , combined with a published continuous-flow synthetic method achieving >99% purity at 85% yield , makes this compound a reliable choice for SAR campaigns where impurity profiles must be rigorously controlled to avoid confounding biological assay results. The documented analytical traceability supports publication in peer-reviewed medicinal chemistry journals and facilitates technology transfer to process chemistry teams.

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